4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol

Catalog No.
S3039195
CAS No.
1232805-95-6
M.F
C15H16BrNO3
M. Wt
338.201
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phen...

CAS Number

1232805-95-6

Product Name

4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol

IUPAC Name

4-bromo-2-[(3,4-dimethoxyanilino)methyl]phenol

Molecular Formula

C15H16BrNO3

Molecular Weight

338.201

InChI

InChI=1S/C15H16BrNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-8,17-18H,9H2,1-2H3

InChI Key

XETDVZRSZFQAFH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC

solubility

not available

4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C15_{15}H16_{16}BrNO3_3 and a molecular weight of approximately 338.201 g/mol. This compound features a bromine atom, two methoxy groups, and an amino group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: It can be reduced with agents such as sodium borohydride or lithium aluminum hydride, yielding reduced amine or alcohol derivatives.
  • Substitution: The bromine atom can be substituted in nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide, allowing for the introduction of various functional groups.

The biological activity of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol has been explored in various studies. It is known to interact with specific molecular targets, including enzymes and receptors, potentially modulating their activity. This interaction can lead to effects such as enzyme inhibition and alterations in signal transduction pathways. Research indicates its potential therapeutic applications, particularly in developing drugs targeting specific diseases .

The synthesis of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol typically involves:

  • Starting Materials: The reaction begins with 4-bromophenol and 3,4-dimethoxybenzylamine.
  • Reaction Conditions: The reaction is conducted in the presence of a suitable solvent (e.g., ethanol or dimethylformamide) and a catalyst to facilitate product formation.
  • Procedure: The reactants are mixed under controlled temperature conditions to promote the formation of the desired compound through nucleophilic addition and subsequent reactions .

4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol has diverse applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules in pharmaceutical and agrochemical development.
  • Biology: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.
  • Medicine: It holds potential as a precursor for drugs targeting specific diseases due to its unique biological activity.
  • Industry: Employed in producing specialty chemicals with tailored properties for various applications .

Studies on the interactions of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol reveal its capability to bind with specific enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological responses. Understanding these mechanisms is crucial for exploring its therapeutic potential and optimizing its use in drug development .

When compared to similar compounds, 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol exhibits unique characteristics due to its specific functional groups:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-2-{[(3,4-dimethoxyphenyl)ethyl]amino]methyl}phenolSimilar structure but contains an ethyl group instead of methoxy groupsDifferent chemical reactivity and biological properties
2-Bromo-4-methylphenolLacks amino and methoxy groupsDistinct reactivity; used in different applications
3-Bromo-5-(dimethylamino)phenolContains a dimethylamino group instead of methoxy groupsVaries in biological activity compared to the target compound

The uniqueness of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol lies in its combination of bromine and methoxy substituents on the aromatic rings, which enhance its reactivity and biological profile compared to these similar compounds .

XLogP3

3.7

Dates

Last modified: 08-18-2023

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